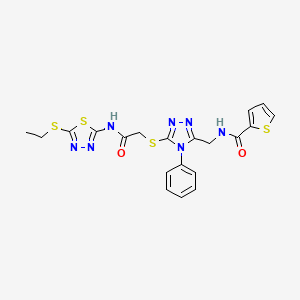
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2S4 and its molecular weight is 517.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that integrates several bioactive scaffolds known for their therapeutic potential. This article explores its biological activity, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements:
- Thiadiazole : Known for various biological activities including antimicrobial and anticancer effects .
- Triazole : Exhibits significant antifungal and anticancer properties .
- Thiophene : Associated with diverse biological activities due to its aromaticity and electron-rich nature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those similar to the compound . For instance, derivatives like 2b and 2e have shown potent activity against Hep3B liver cancer cells with IC50 values of 5.46 µM and 12.58 µM respectively . These compounds disrupt the spheroid formation of cancer cells, leading to cell aggregation and subsequent apoptosis.
The anticancer mechanism is primarily attributed to the interaction with tubulin, similar to the well-known drug Combretastatin A-4 (CA-4). The thiophene ring enhances interactions within the tubulin-colchicine-binding pocket, promoting cytotoxicity through microtubule destabilization .
Antimicrobial Activity
The 1,3,4-thiadiazole moiety has been extensively studied for its antimicrobial properties. Derivatives containing this scaffold have demonstrated effectiveness against various bacterial strains and fungi. For example:
- Compounds derived from 1,3,4-thiadiazole have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 2b | 5.46 | Disruption of microtubule dynamics |
| Anticancer | 2e | 12.58 | Interaction with tubulin binding site |
| Antimicrobial | Various | Varies | Inhibition of bacterial cell wall synthesis |
Case Studies
- Anticancer Study : A study on thiophene carboxamide derivatives revealed that compounds similar to N-((5-(...)) exhibited significant cytotoxic effects on Hep3B cells by inducing G2/M phase arrest .
- Antimicrobial Study : Research on 1,3,4-thiadiazole derivatives indicated their broad-spectrum antimicrobial activity against resistant strains, emphasizing their potential in treating infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2S4/c1-2-30-20-26-24-18(33-20)22-16(28)12-32-19-25-23-15(27(19)13-7-4-3-5-8-13)11-21-17(29)14-9-6-10-31-14/h3-10H,2,11-12H2,1H3,(H,21,29)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHRPIJMZMWJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














